N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a tetrazole ring, and a sulfanylpropanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate.
Coupling Reaction: The final step involves coupling the cyanocyclohexyl intermediate with the tetrazole derivative and a sulfanylpropanamide precursor under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new drug candidates.
Medicine
In medicine, the compound might be explored for its pharmacological properties. The presence of the tetrazole ring and the cyanocyclohexyl group could impart interesting biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylic acids, potentially inhibiting enzymes that recognize such functional groups. The cyanocyclohexyl group might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylbutanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyanocyclohexyl group, tetrazole ring, and sulfanylpropanamide moiety together makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-11(2)9-21-14(18-19-20-21)23-12(3)13(22)17-15(10-16)7-5-4-6-8-15/h11-12H,4-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBLLGIQDOCSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=N1)SC(C)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.